1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride
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Overview
Description
1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride is an organic compound with the molecular formula C10H14ClNO. It is a hydrochloride salt of 1-[3-(dimethylamino)phenyl]ethan-1-one, which is a derivative of acetophenone. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride can be synthesized through several methods. One common route involves the reaction of 3-(dimethylamino)benzaldehyde with methylmagnesium bromide, followed by acidification to obtain the hydrochloride salt. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors and automated systems to maintain consistent quality and reduce human error .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, bromo, or sulfonic acid derivatives.
Scientific Research Applications
1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
1-(4-(Dimethylamino)phenyl)ethanone: Similar structure but with the dimethylamino group at the para position.
3,4-Dimethylacetophenone: Lacks the dimethylamino group but has similar aromatic and ketone functionalities.
Uniqueness: 1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride is unique due to the presence of the dimethylamino group at the meta position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other acetophenone derivatives and contributes to its specific applications in research and industry .
Properties
Molecular Formula |
C10H14ClNO |
---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
1-[3-(dimethylamino)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-8(12)9-5-4-6-10(7-9)11(2)3;/h4-7H,1-3H3;1H |
InChI Key |
LXGALVKSDXFPIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(C)C.Cl |
Origin of Product |
United States |
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